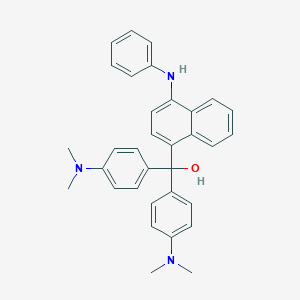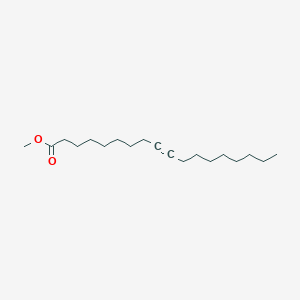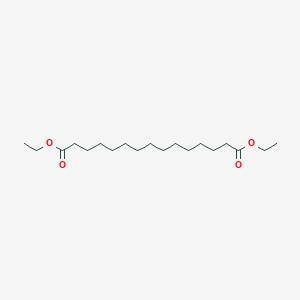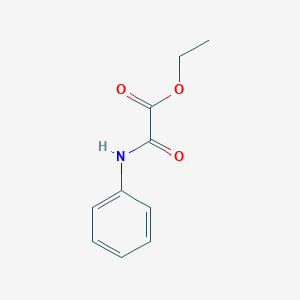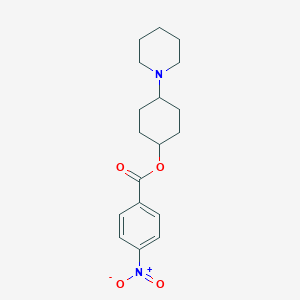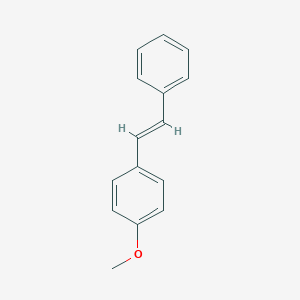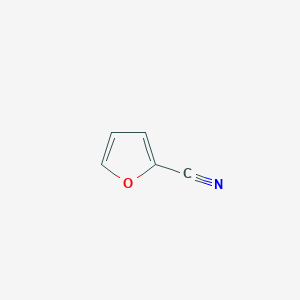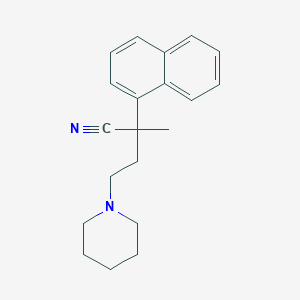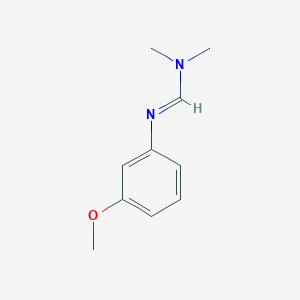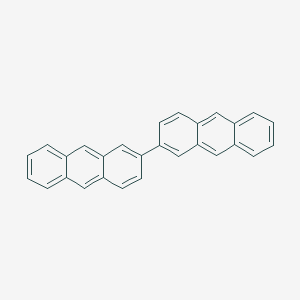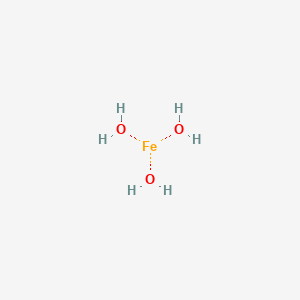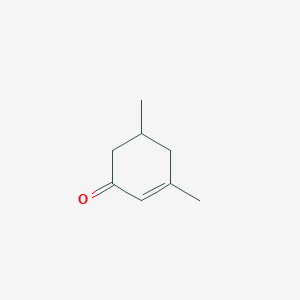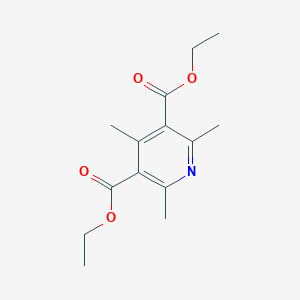
3,5-Pyridinedicarboxylic acid, 2,4,6-trimethyl-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Pyridinedicarboxylic acid, 2,4,6-trimethyl-, diethyl ester, also known as trimethylpyridine diethyl ester (TMAP), is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TMAP is a colorless liquid that is soluble in organic solvents and has a strong odor. It is widely used in various fields, including organic chemistry, medicinal chemistry, and material science.
Mecanismo De Acción
The mechanism of action of TMAP is not well understood. However, it has been suggested that TMAP may act as a nucleophile in various reactions due to the presence of the electron-donating methyl groups on the pyridine ring. TMAP can also form hydrogen bonds with other molecules, which may contribute to its reactivity.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of TMAP. However, it has been reported that TMAP can induce oxidative stress in cells, which may lead to cell death. TMAP has also been shown to have antimicrobial activity against various microorganisms, including bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMAP has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a high purity. TMAP is also stable under normal laboratory conditions and can be easily handled. However, TMAP has some limitations, such as its strong odor, which may cause discomfort to researchers. TMAP is also highly flammable and should be handled with caution.
Direcciones Futuras
There are several future directions for research on TMAP. One potential area of research is the development of new synthetic routes for TMAP that are more environmentally friendly and cost-effective. Another area of research is the investigation of the biological activities of TMAP and its derivatives, which may lead to the development of new drugs and agrochemicals. Finally, the development of new materials based on TMAP and its derivatives is another promising area of research with potential applications in various fields, such as electronics and energy.
Métodos De Síntesis
TMAP can be synthesized through various methods, including the reaction of 3,5-Pyridinedicarboxylic acid, 2,4,6-trimethyl-, diethyl esteridine with diethyl oxalate in the presence of a base, such as sodium methoxide or potassium carbonate. Another method involves the reaction of 2,4,6-3,5-Pyridinedicarboxylic acid, 2,4,6-trimethyl-, diethyl esteridine with diethyl carbonate in the presence of a catalyst, such as zinc chloride or aluminum chloride. The yield of TMAP can be optimized by adjusting the reaction conditions, such as temperature, reaction time, and the molar ratio of reactants.
Aplicaciones Científicas De Investigación
TMAP has been extensively used in scientific research as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. It has been reported that TMAP can be used as a precursor for the synthesis of anti-inflammatory and anti-cancer agents. TMAP can also be used as a ligand for the preparation of metal complexes with potential applications in catalysis and material science.
Propiedades
Número CAS |
1150-55-6 |
|---|---|
Nombre del producto |
3,5-Pyridinedicarboxylic acid, 2,4,6-trimethyl-, diethyl ester |
Fórmula molecular |
C14H19NO4 |
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
diethyl 2,4,6-trimethylpyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C14H19NO4/c1-6-18-13(16)11-8(3)12(14(17)19-7-2)10(5)15-9(11)4/h6-7H2,1-5H3 |
Clave InChI |
IJHKOUDBKFONBB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OCC)C |
SMILES canónico |
CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OCC)C |
Otros números CAS |
1150-55-6 |
Sinónimos |
DDTPC diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B73145.png)
